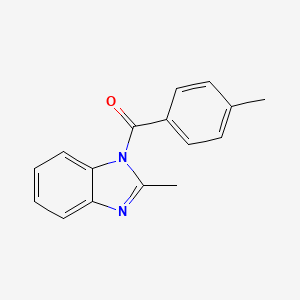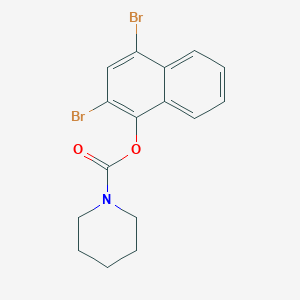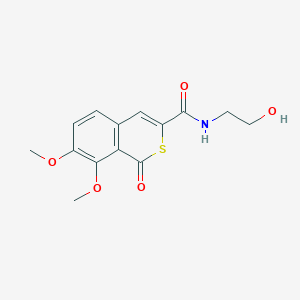
1,2,3-Triaminoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triaminoguanidine is a chemical compound with the molecular formula CH₈N₆ and a molecular weight of 104.1144 g/mol The compound is characterized by the presence of three amino groups attached to a guanidine core, making it a versatile building block for the synthesis of various derivatives and coordination compounds .
Méthodes De Préparation
1,2,3-Triaminoguanidine can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine salts, such as guanidine nitrate or guanidine hydrochloride . The reaction typically occurs in an aqueous solution, and the product is isolated by precipitation and filtration. Another method involves the use of calcium cyanamide and hydrazine nitrate, which are heated together to form the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,2,3-Triaminoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also react with aldehydes and ketones to form Schiff bases . Major products formed from these reactions include triazoles, tetrazoles, and tetrazines, which are cyclic compounds with high nitrogen content .
Applications De Recherche Scientifique
1,2,3-Triaminoguanidine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various nitrogen-rich compounds, including energetic materials like triaminoguanidinium nitrate . In industry, it is used in the production of gas-generating agents, propellants, and explosive additives .
Mécanisme D'action
The mechanism of action of 1,2,3-Triaminoguanidine involves its ability to form stable coordination compounds with metals. The compound’s three amino groups provide multiple binding sites for metal ions, allowing it to form complex structures . These coordination compounds can exhibit unique properties, such as enhanced stability and reactivity, making them useful in various applications. The molecular targets and pathways involved in these interactions depend on the specific metal ions and ligands used in the coordination process .
Comparaison Avec Des Composés Similaires
1,2,3-Triaminoguanidine can be compared to other similar compounds, such as triaminoguanidinium salts and triazoles . While triaminoguanidinium salts share a similar guanidine core, they differ in their coordination chemistry and reactivity. Triazoles, on the other hand, are cyclic compounds with a different nitrogen arrangement, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its ability to form stable coordination compounds with metals, making it a valuable building block for the synthesis of various derivatives and coordination complexes .
Propriétés
Numéro CAS |
2203-24-9 |
|---|---|
Formule moléculaire |
CH8N6 |
Poids moléculaire |
104.12 g/mol |
Nom IUPAC |
1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6/c2-5-1(6-3)7-4/h2-4H2,(H2,5,6,7) |
Clé InChI |
RTZLPSUDDQWQGE-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)(NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)



![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)


![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
